![molecular formula C21H21NO6S B2720113 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid CAS No. 2137794-64-8](/img/structure/B2720113.png)
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid
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Overview
Description
The compound “2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid” is a complex organic molecule. It is related to other compounds such as “®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid” and "2- (9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid" .
Synthesis Analysis
The synthesis of this compound could potentially involve complex organic reactions. For instance, the synthesis of a related compound, “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine”, was derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, its solubility, melting point, and boiling point would be determined by the specific functional groups present in the molecule .Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups alongside various acid- and base-labile protecting groups. It is removed conveniently by triethylamine in dry pyridine, allowing for selective deprotection in the presence of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Specific Acids
A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been developed, showcasing the compound's utility in creating specific acid derivatives from precursors like 3-bromopyruvic acid (Le & Goodnow, 2004).
Enantiomerically Pure Diaminobutyric Acids
The Fmoc group has been applied to synthesize enantiomerically pure diaminobutyric acids with protected α-amino groups, demonstrating its significance in creating stereochemically pure compounds for research and drug development (Schmidt et al., 1992).
Solid-Phase Peptide Synthesis
The Fmoc strategy is integral to solid-phase peptide synthesis, allowing for the construction of peptides and small proteins under a variety of conditions. This versatility is crucial for bioorganic chemistry, enabling the synthesis of biologically active and isotopically labeled peptides (Fields & Noble, 2009).
Peptide Amide Synthesis
A derivative of dimethoxybenzhydrylamine, incorporating the Fmoc group, has proven useful for the synthesis of peptide amides, highlighting its role in the efficient production of peptides with C-terminal amides (Funakoshi et al., 1988).
Safety and Hazards
properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-19(24)11-21(9-10-29(26,27)13-21)22-20(25)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMASIRYKSFLICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid |
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